[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 4-methoxyphenol with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the structure and function of the target molecules, leading to various biological effects . The compound primarily targets amino groups in proteins and peptides, forming stable sulfonamide linkages .
Comparison with Similar Compounds
Similar Compounds
[4-Methoxyphenyl]sulfonyl chloride: Similar structure but lacks the phenoxy group.
[3-Phenoxyphenyl]sulfonyl chloride: Similar structure but lacks the methoxy group.
Uniqueness
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions . This dual functionality makes it a versatile reagent in organic synthesis and biochemical research .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSSVXIOABPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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